N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a sulfur-linked ethyl group bearing a 3,4-dihydroquinoline moiety and a benzamide substituent modified with an N,N-dimethylsulfamoyl group at the para position. The dimethylsulfamoyl substituent likely improves solubility and pharmacokinetic properties compared to unmodified benzamide derivatives .
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S3/c1-26(2)34(30,31)17-11-9-16(10-12-17)20(29)23-21-24-25-22(33-21)32-14-19(28)27-13-5-7-15-6-3-4-8-18(15)27/h3-4,6,8-12H,5,7,13-14H2,1-2H3,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMIVZZTPFHGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique combination of functional groups that may enhance its biological interactions:
| Feature | Details |
|---|---|
| Molecular Formula | C20H18N4O2S2 |
| Molecular Weight | 410.51 g/mol |
| IUPAC Name | N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| Hydrogen Bond Acceptors/Donors | 6 / 1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). The median inhibitory concentration (IC50) values indicate significant activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. The presence of the thiadiazole moiety in this compound suggests potential efficacy against various bacterial and fungal strains. Studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against species such as Candida albicans and Aspergillus niger .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiadiazole ring may interact with specific enzymes or receptors involved in cellular signaling pathways. Such interactions could lead to modulation of enzyme activity or inhibition of cell proliferation in cancerous cells .
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that derivatives similar to this compound exhibit IC50 values ranging from 10 to 30 µM against MCF-7 cells. These results suggest a promising anticancer profile .
- Antimicrobial Efficacy : A series of thiadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 32 µg/mL for certain compounds. This indicates a strong potential for development into antimicrobial agents .
- Structure–Activity Relationship (SAR) : Analysis of various derivatives has revealed that modifications to the benzamide moiety can significantly influence biological activity. For example, substituents on the phenyl ring can enhance lipophilicity and improve cellular uptake .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variability: The target compound’s 1,3,4-thiadiazole core is replaced with 1,3,4-oxadiazole in and 1,2,4-triazole in . Triazole derivatives (e.g., ) prioritize hydrogen-bonding interactions via NH groups, while thiadiazoles rely on sulfur-mediated hydrophobic interactions.
Substituent Effects: The dihydroquinoline-ethylthio group in the target compound is structurally distinct from the piperidinyl-ethylthio group in and the thiophene substituent in . Dihydroquinoline’s fused aromatic system may enhance binding to hydrophobic pockets in target proteins. The dimethylsulfamoyl group on the benzamide improves solubility compared to simple halogen or methyl substituents in analogues like .
Synthetic Routes :
- Thiadiazole derivatives (e.g., target compound, ) commonly utilize nucleophilic substitution or condensation reactions. For example, employs coupling of benzoyl chloride with thiadiazole-thiol intermediates, while uses acryloyl chlorides for functionalization.
- Oxadiazole synthesis in involves sulfonylation of preformed oxadiazole amines, highlighting the versatility of SNAr reactions in heterocyclic chemistry.
Pharmacological and Physicochemical Comparisons
Table 2: Activity and Property Comparison
Key Findings:
Lipophilicity : The target compound’s LogP (~3.2) is comparable to analogues, but the dimethylsulfamoyl group may reduce cellular toxicity by moderating excessive hydrophobicity .
Target Selectivity : Piperidinyl-thiadiazoles in target acetylcholinesterase, whereas acrylamido-thiadiazoles in inhibit tubulin. The target compound’s dimethylsulfamoyl group may favor kinase or topoisomerase inhibition due to its electron-withdrawing nature.
Advanced Comparative Analysis Using ChemGPS-NP
The ChemGPS-NP model () positions the target compound in a multidimensional chemical space, considering parameters like polarity, size, and flexibility. Key comparisons include:
- Similarity to Anticancer Thiadiazoles : The target compound clusters with acrylamido-thiadiazoles () due to shared planar heterocycles and sulfonamide-like substituents.
- Divergence from Oxadiazoles : The 1,3,4-oxadiazole in occupies a distinct region due to reduced ring polarity and altered hydrogen-bonding capacity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
